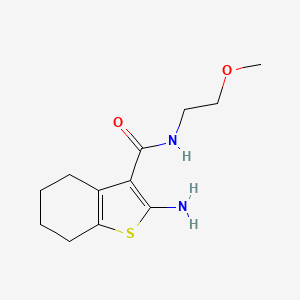
4-(2,3-dihydroindol-1-ylsulfonyl)-N-(9,10-dioxoanthracen-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-(2,3-dihydroindol-1-ylsulfonyl)-N-(9,10-dioxoanthracen-2-yl)benzamide, also known as DIAS-4, is a novel chemical compound that has shown promising results in scientific research. This compound has been synthesized using various methods and has been studied for its potential use in various applications.
Aplicaciones Científicas De Investigación
4-(2,3-dihydroindol-1-ylsulfonyl)-N-(9,10-dioxoanthracen-2-yl)benzamide has been studied for its potential use in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory therapy. Studies have shown that 4-(2,3-dihydroindol-1-ylsulfonyl)-N-(9,10-dioxoanthracen-2-yl)benzamide has the ability to inhibit the growth of cancer cells and induce apoptosis in cancer cells. 4-(2,3-dihydroindol-1-ylsulfonyl)-N-(9,10-dioxoanthracen-2-yl)benzamide has also been shown to have neuroprotective effects and can reduce inflammation in the brain.
Mecanismo De Acción
The mechanism of action of 4-(2,3-dihydroindol-1-ylsulfonyl)-N-(9,10-dioxoanthracen-2-yl)benzamide is not fully understood, but studies have shown that it inhibits the activity of various enzymes and proteins involved in cancer growth and inflammation. 4-(2,3-dihydroindol-1-ylsulfonyl)-N-(9,10-dioxoanthracen-2-yl)benzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in cancer growth and progression. 4-(2,3-dihydroindol-1-ylsulfonyl)-N-(9,10-dioxoanthracen-2-yl)benzamide also inhibits the activity of NF-κB, a protein involved in inflammation.
Biochemical and Physiological Effects:
Studies have shown that 4-(2,3-dihydroindol-1-ylsulfonyl)-N-(9,10-dioxoanthracen-2-yl)benzamide has various biochemical and physiological effects. 4-(2,3-dihydroindol-1-ylsulfonyl)-N-(9,10-dioxoanthracen-2-yl)benzamide has been shown to induce apoptosis in cancer cells, reduce inflammation in the brain, and protect against oxidative stress. 4-(2,3-dihydroindol-1-ylsulfonyl)-N-(9,10-dioxoanthracen-2-yl)benzamide has also been shown to inhibit the growth of cancer cells and reduce the size of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(2,3-dihydroindol-1-ylsulfonyl)-N-(9,10-dioxoanthracen-2-yl)benzamide in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis in cancer cells. 4-(2,3-dihydroindol-1-ylsulfonyl)-N-(9,10-dioxoanthracen-2-yl)benzamide has also been shown to have neuroprotective effects and can reduce inflammation in the brain. However, one of the limitations of using 4-(2,3-dihydroindol-1-ylsulfonyl)-N-(9,10-dioxoanthracen-2-yl)benzamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are many future directions for the study of 4-(2,3-dihydroindol-1-ylsulfonyl)-N-(9,10-dioxoanthracen-2-yl)benzamide. One direction is to further investigate its potential use in cancer treatment and neuroprotection. Another direction is to study its potential use in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, future studies can focus on improving the solubility of 4-(2,3-dihydroindol-1-ylsulfonyl)-N-(9,10-dioxoanthracen-2-yl)benzamide in water to make it more suitable for in vivo studies.
Conclusion:
In conclusion, 4-(2,3-dihydroindol-1-ylsulfonyl)-N-(9,10-dioxoanthracen-2-yl)benzamide is a novel chemical compound that has shown promising results in scientific research. It has been synthesized using various methods and has been studied for its potential use in cancer treatment, neuroprotection, and anti-inflammatory therapy. 4-(2,3-dihydroindol-1-ylsulfonyl)-N-(9,10-dioxoanthracen-2-yl)benzamide has the ability to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and reduce inflammation in the brain. While there are limitations to using 4-(2,3-dihydroindol-1-ylsulfonyl)-N-(9,10-dioxoanthracen-2-yl)benzamide in lab experiments, there are many future directions for the study of this compound.
Métodos De Síntesis
4-(2,3-dihydroindol-1-ylsulfonyl)-N-(9,10-dioxoanthracen-2-yl)benzamide can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, the Buchwald-Hartwig amination reaction, and the Sonogashira coupling reaction. The most common method used for the synthesis of 4-(2,3-dihydroindol-1-ylsulfonyl)-N-(9,10-dioxoanthracen-2-yl)benzamide is the Suzuki-Miyaura coupling reaction, which involves the reaction between 4-bromo-N-(9,10-dioxoanthracen-2-yl)benzamide and 2,3-dihydroindole-1-sulfonyl chloride in the presence of a palladium catalyst.
Propiedades
IUPAC Name |
4-(2,3-dihydroindol-1-ylsulfonyl)-N-(9,10-dioxoanthracen-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20N2O5S/c32-27-22-6-2-3-7-23(22)28(33)25-17-20(11-14-24(25)27)30-29(34)19-9-12-21(13-10-19)37(35,36)31-16-15-18-5-1-4-8-26(18)31/h1-14,17H,15-16H2,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJBWQKVSRWSDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC5=C(C=C4)C(=O)C6=CC=CC=C6C5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-dihydroindol-1-ylsulfonyl)-N-(9,10-dioxoanthracen-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-chloropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine](/img/structure/B2479992.png)
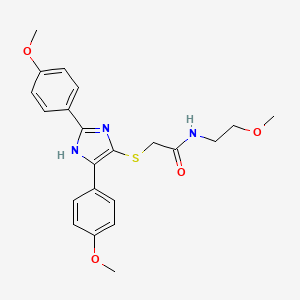
![2-hydroxy-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-4-carboxamide](/img/structure/B2479995.png)
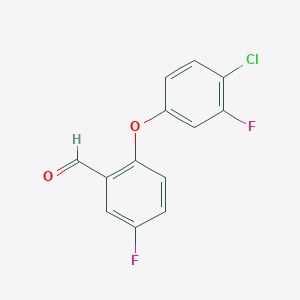
![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea](/img/structure/B2479997.png)

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2479999.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2480000.png)
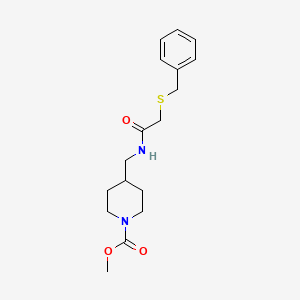
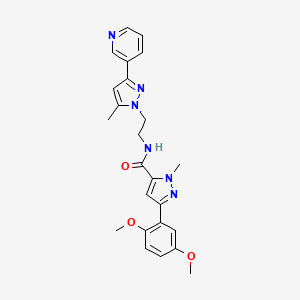
![3-(2-furylmethyl)-1-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2480005.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propionamide](/img/structure/B2480006.png)
![4-[(2-chloro-6-fluorobenzyl)oxy]-N'-[(E)-(4-methylphenyl)methylidene]benzenecarbohydrazide](/img/structure/B2480007.png)
